molecular formula C9H10ClNO3 B12446246 (2S,3R)-2-Amino-3-hydroxy-3-(3-chlorophenyl)propanoic acid

(2S,3R)-2-Amino-3-hydroxy-3-(3-chlorophenyl)propanoic acid

Cat. No.: B12446246
M. Wt: 215.63 g/mol
InChI Key: JOOVSQZNSMBBEV-JGVFFNPUSA-N
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Description

(2S,3R)-2-Amino-3-hydroxy-3-(3-chlorophenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-hydroxy-3-(3-chlorophenyl)propanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-3-hydroxy-3-(3-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the precursor can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2-Amino-3-hydroxy-3-(3-chlorophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. It can also serve as a model compound for studying the metabolism of amino acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-3-hydroxy-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, influencing their activity. The chlorophenyl group may interact with hydrophobic pockets within the target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar structural features.

    (2S,3R)-3-Alkylglutamates: Compounds with alkyl groups instead of the chlorophenyl group.

Uniqueness

The presence of the chlorophenyl group in (2S,3R)-2-Amino-3-hydroxy-3-(3-chlorophenyl)propanoic acid distinguishes it from other similar compounds. This group can impart unique chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(2S,3R)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m0/s1

InChI Key

JOOVSQZNSMBBEV-JGVFFNPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H]([C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(C(=O)O)N)O

Origin of Product

United States

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